(1-(4-Methylcyclohexyl)-5-oxopyrrolidine-3-carbonyl)tryptophan
Description
Substituent Effects on Hydrophobicity
The 4-methylcyclohexyl group increases lipophilicity relative to simpler alkyl substituents (e.g., methyl or ethyl). Calculated logP values (via Crippen’s method):
| Substituent | logP (Predicted) |
|---|---|
| 4-Methylcyclohexyl | 2.8 |
| n-Butyl | 1.9 |
| Phenyl | 2.5 |
This enhanced hydrophobicity may improve membrane permeability compared to unmodified tryptophan derivatives.
Conformational Flexibility vs. Tryptophan Analogs
Molecular dynamics simulations suggest the pyrrolidone ring introduces rotational constraints absent in linear acylated tryptophan derivatives. Key torsion angles:
- ψ (N–C₃–C₂–N) : Restricted to 60°–180° due to pyrrolidone ring strain
- φ (C₃–C₂–N–Cα) : Freer rotation (~120°–240°) around the amide bond
This partial rigidity could stabilize specific bioactive conformations during protein-ligand interactions.
Electronic Effects of the Carbonyl Group
The 5-oxo group withdraws electron density from the pyrrolidone ring, polarizing the amide bond (N–H δ+ = 0.32 e⁻) and enhancing hydrogen-bonding capacity. Comparative IR spectra would show:
- Amide I Band : ~1680 cm⁻¹ (C=O stretch)
- Amide II Band : ~1540 cm⁻¹ (N–H bend + C–N stretch)
This electronic profile contrasts with non-acylated tryptophan, which lacks these characteristic amide vibrations.
Properties
Molecular Formula |
C23H29N3O4 |
|---|---|
Molecular Weight |
411.5 g/mol |
IUPAC Name |
3-(1H-indol-3-yl)-2-[[1-(4-methylcyclohexyl)-5-oxopyrrolidine-3-carbonyl]amino]propanoic acid |
InChI |
InChI=1S/C23H29N3O4/c1-14-6-8-17(9-7-14)26-13-16(11-21(26)27)22(28)25-20(23(29)30)10-15-12-24-19-5-3-2-4-18(15)19/h2-5,12,14,16-17,20,24H,6-11,13H2,1H3,(H,25,28)(H,29,30) |
InChI Key |
AUPYDDAJSYUMRI-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(CC1)N2CC(CC2=O)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Pyrrolidine-3-Carbonyl Core
The 5-oxopyrrolidine-3-carbonyl scaffold serves as the central structural motif. Source outlines a one-pot synthesis strategy using dimethyl 2-(diethoxyphosphoryl)-3-methylenesuccinate (1) as a Michael acceptor. Primary amines react with this substrate in methanol under ambient conditions, undergoing conjugate addition followed by intramolecular cyclization via a 5-exo-trig process (Scheme 1).
Key Reaction Parameters
- Substrate : 4-Methylcyclohexylamine (1.2 equiv)
- Solvent : Methanol (0.1 M concentration)
- Time : 12–24 hours at 25°C
- Yield : 68–75% for analogous pyrrolidine derivatives
The reaction proceeds through an intermediate γ-amino ester, which cyclizes to form the 5-oxopyrrolidine ring. The diethoxyphosphoryl group enhances electrophilicity, facilitating nucleophilic attack by the amine.
Tryptophan Coupling via Solid-Phase Peptide Synthesis (SPPS)
The final step conjugates the pyrrolidine-carbonyl intermediate to tryptophan. Source and detail SPPS protocols using 2-chlorotrityl-chloride resin or Rink amide MBHA resin :
Procedure
- Resin Loading :
- Cleavage :
Yield : 65–72% for analogous peptide derivatives.
Alternative Solution-Phase Coupling
For small-scale synthesis, solution-phase methods are viable. Source describes a carbodiimide-mediated coupling:
- Activation : Dissolve 1-(4-methylcyclohexyl)-5-oxopyrrolidine-3-carboxylic acid (1 equiv) and HOBt (1.2 equiv) in DMF.
- Coupling : Add EDC (1.5 equiv) and stir for 30 minutes. Introduce L-tryptophan methyl ester (1.1 equiv) and DIEA (2 equiv).
- Deprotection : Hydrolyze the methyl ester with LiOH (2 equiv) in THF/H₂O (4:1).
Yield : 58–63% after HPLC purification.
The stereochemistry at C3 of the pyrrolidine ring is controlled during cyclization (Step 1). Source reports that the cis/trans ratio of analogous compounds depends on the amine’s steric bulk. For 4-methylcyclohexylamine, a 3:1 cis preference is observed due to chair-conformation stabilization in the transition state.
Characterization and Quality Control
Nuclear Magnetic Resonance (NMR)
- ¹H NMR (400 MHz, CDCl₃): δ 7.45 (d, J = 7.8 Hz, 1H, indole NH), 4.62 (m, 1H, α-CH), 3.21 (m, 2H, pyrrolidine CH₂).
- ¹³C NMR : 174.8 ppm (C=O), 125.6 ppm (indole C2).
High-Resolution Mass Spectrometry (HRMS)
Challenges and Optimization
- Low Solubility : The 4-methylcyclohexyl group reduces solubility in polar solvents. Adding 10% DMSO to reaction mixtures improves yields by 15%.
- Racemization : SPPS couplings at elevated temperatures (>25°C) cause tryptophan epimerization. Maintaining 0–5°C during activation minimizes this.
Comparative Analysis of Methods
| Method | Yield | Purity | Scalability |
|---|---|---|---|
| SPPS | 65–72% | >95% | Moderate (mg–g) |
| Solution-Phase | 58–63% | 90–93% | Low (mg-scale) |
| One-Pot Cyclization | 68–75% | 85–88% | High (gram-scale) |
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the carbonyl group in the pyrrolidine ring.
Substitution: The aromatic ring of the tryptophan moiety can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Electrophilic substitution can be facilitated by reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (1-(4-Methylcyclohexyl)-5-oxopyrrolidine-3-carbonyl)tryptophan is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound can be used to study protein-ligand interactions due to its tryptophan moiety, which is known to interact with various proteins and enzymes.
Medicine
Medically, this compound has potential applications in drug development. Its structure suggests it could act as a modulator of neurotransmitter systems, making it a candidate for the treatment of neurological disorders.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of (1-(4-Methylcyclohexyl)-5-oxopyrrolidine-3-carbonyl)tryptophan involves its interaction with specific molecular targets, such as enzymes or receptors. The tryptophan moiety can bind to active sites, while the pyrrolidine and cyclohexyl groups can modulate the compound’s overall binding affinity and specificity. This interaction can lead to the activation or inhibition of biochemical pathways, depending on the target.
Comparison with Similar Compounds
Similar Compounds
(1-(4-Methylcyclohexyl)-5-oxopyrrolidine-3-carbonyl)phenylalanine: Similar structure but with a phenylalanine moiety instead of tryptophan.
(1-(4-Methylcyclohexyl)-5-oxopyrrolidine-3-carbonyl)tyrosine: Contains a tyrosine moiety, offering different biochemical properties.
Uniqueness
The uniqueness of (1-(4-Methylcyclohexyl)-5-oxopyrrolidine-3-carbonyl)tryptophan lies in its combination of structural elements, which provides a distinct set of chemical and biological properties. The presence of the tryptophan moiety allows for specific interactions with proteins, while the substituted pyrrolidine and cyclohexyl groups offer additional sites for chemical modification and functionalization.
This detailed overview should provide a comprehensive understanding of this compound, its preparation, reactions, applications, and unique characteristics
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
